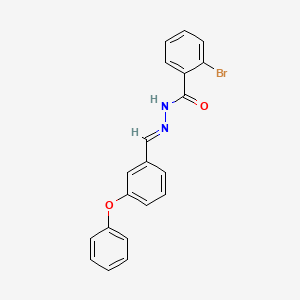![molecular formula C16H13N3O2S B5504040 5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5504040.png)
5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves condensation reactions. For example, compounds such as 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione have been synthesized by the condensation of 1,3-diethyl-2-thiobarbituric acid and a corresponding aldehyde in the presence of a catalyst like pyridine (Asiri & Khan, 2010).
Molecular Structure Analysis
The structure of related heterocyclic compounds is often confirmed using a variety of spectroscopic methods, including IR, NMR (both ^1H and ^13C), and mass spectrometry, to elucidate the positions of substituents and the nature of the heterocyclic framework (Asiri & Khan, 2010).
Chemical Reactions and Properties
Heterocyclic compounds containing pyrimidine and pyrrole units can undergo various chemical reactions, including cycloadditions, which can lead to the formation of novel heterocyclic structures. For instance, 5,6-dihydro-1,3-dimethyl-6-methylene-5-[(substituted amino)methylene]-2,4(1H,3H)-pyrimidinediones can undergo cycloaddition reactions with olefinic dienophiles to produce quinazoline derivatives, showcasing the reactivity of such systems (Noguchi et al., 1990).
Applications De Recherche Scientifique
Synthetic Methodologies and Characterization
- A study presented the synthesis of a structurally similar compound, 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, through condensation reactions. This compound was characterized using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, highlighting the diverse synthetic approaches and analytical techniques applicable to such compounds (Asiri & Khan, 2010).
Biological Activities
- Research into heterocyclic compounds similar to the target molecule has shown considerable activity against a range of microorganisms, underlining the potential antimicrobial properties of such chemicals. The study synthesized derivatives and evaluated them for their microbial activity, demonstrating the broad application of these compounds in developing new antimicrobial agents (Nigam, Saharia, & Sharma, 1981).
Bioconjugation Tools
- Another study explored the use of 5-methylene pyrrolones (5MPs), closely related to the query compound, as bioconjugation tools. These compounds were found to be highly thiol-specific and could be removed without leaving a trace, making them valuable for the controlled release of conjugated cargo and temporary thiol protection. The study's findings suggest potential applications in protein immobilization and the pull-down of active complexes, highlighting the versatility of such compounds in biochemical research (Zhang et al., 2017).
Antimicrobial and Anticancer Agents
- The synthesis and evaluation of coumarin pyrazole pyrimidine 2,4,6(1H,3H,5H)triones and thioxopyrimidine4,6(1H,5H)diones for their antibacterial activity highlight the potential use of such compounds in medicinal chemistry. Some derivatives exhibited significant antimicrobial activity, with particular effectiveness against Aspergillus niger, suggesting their usefulness as templates for developing new antimicrobial and possibly anticancer agents (Laxmi, Kuarm, & Rajitha, 2012).
Propriétés
IUPAC Name |
(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-18-9-5-8-12(18)10-13-14(20)17-16(22)19(15(13)21)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,20,22)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGFBASJGORXIQ-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C(=O)NC(=S)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5503968.png)
![3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5503971.png)
![3-(2-furylmethyl)-2-mercapto-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5503986.png)
![8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5503993.png)
![3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5503998.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5504007.png)


![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)
![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)
![(1R*,5R*)-6-(cyclobutylmethyl)-3-[4-(1H-imidazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5504052.png)
![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)

![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)